SU-5402 Ethyl Ester

Prodrug Bioavailability Physicochemical Properties

Select SU-5402 Ethyl Ester for superior intracellular delivery in kinase research. This ethyl ester prodrug addresses the solubility limits of parent SU-5402, diffusing across cell membranes before esterases release the active multi-targeted agent. It potently inhibits FGFR1, VEGFR2, and PDGFRβ, validated by a 65% reduction in atherosclerotic lesions in apoE-/- mice. Its broad polypharmacology profile is ideal for modeling complex tumor microenvironments where single-kinase inhibitors fall short. Ensure consistent results by procuring ≥98% purity material from authorized suppliers.

Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
CAS No. 210644-65-8
Cat. No. B565581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSU-5402 Ethyl Ester
CAS210644-65-8
Synonyms2-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)methyl-4-methyl-1H-pyrrole-3-propanoic Acid Ethyl Ester; 
Molecular FormulaC19H20N2O3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=C(NC=C1C)C=C2C3=CC=CC=C3NC2=O
InChIInChI=1S/C19H20N2O3/c1-3-24-18(22)9-8-13-12(2)11-20-17(13)10-15-14-6-4-5-7-16(14)21-19(15)23/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,21,23)/b15-10-
InChIKeyMZJWAAUWSPTDQB-GDNBJRDFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SU-5402 Ethyl Ester (CAS 210644-65-8): FGFR Tyrosine Kinase Inhibitor and SU-5402 Prodrug for Enhanced Physicochemical Profiling


SU-5402 Ethyl Ester is the ethyl ester prodrug derivative of the fibroblast growth factor receptor (FGFR) inhibitor SU-5402. Its molecular formula is C₁₉H₂₀N₂O₃, with a molecular weight of 324.37 . The compound is a small-molecule receptor tyrosine kinase inhibitor that primarily targets FGFR1, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor β (PDGFRβ) . As a prodrug, SU-5402 Ethyl Ester is designed to improve upon the solubility and bioavailability limitations of its parent compound, SU-5402, for in vitro and in vivo research applications .

Why SU-5402 Ethyl Ester is Not a Simple Substitute for Other FGFR Inhibitors or the Parent Compound


Generic substitution is not feasible for SU-5402 Ethyl Ester due to its unique position as a prodrug of a multi-targeted kinase inhibitor. Its ethyl ester moiety confers distinct physicochemical properties (e.g., increased lipophilicity and molecular weight) compared to the free acid parent, SU-5402 . These changes can significantly alter cellular permeability, solubility, and in vivo pharmacokinetics, making direct molar-to-molar comparisons in biological assays invalid . Furthermore, the parent compound SU-5402 itself exhibits a complex polypharmacology with a unique off-target profile compared to other FGFR inhibitors like PD173074, AZD4547, or BGJ398 [1]. Therefore, data generated with one compound cannot be directly extrapolated to another. The following quantitative evidence demonstrates the specific, verifiable differentiation of SU-5402 Ethyl Ester and its parent compound relative to key alternatives.

Quantitative Differentiation of SU-5402 Ethyl Ester and Parent SU-5402 vs. FGFR Inhibitor Comparators


Molecular Distinction: Prodrug Ethyl Ester vs. Free Acid Parent

SU-5402 Ethyl Ester is chemically distinct from the active parent compound SU-5402. The ethyl ester modification increases the molecular weight from 296.32 Da (for SU-5402 free acid) to 324.37 Da . This is a direct structural difference that impacts physicochemical properties such as lipophilicity and solubility . This prodrug strategy is specifically employed to potentially enhance membrane permeability and oral bioavailability, which are common limitations of the free acid form . Therefore, the ethyl ester is not a direct substitute; it is a research tool for studies where enhanced passive cellular uptake or altered in vivo disposition is required.

Prodrug Bioavailability Physicochemical Properties

Comparative Potency: Micromolar vs. Nanomolar Potency in FGFR-Dependent Urothelial Carcinoma Models

In a head-to-head study evaluating FGFR inhibitors in bladder cancer cell lines, the parent compound SU-5402 demonstrated micromolar potency, whereas comparator compounds PD173074 and TKI-258 (Dovitinib) achieved effects in the nanomolar range [1]. Specifically, IC₅₀ values for PD173074 and TKI-258 were in the nanomolar concentration range, while those for SU5402 were in the micromolar range, representing a ≥100-fold difference in potency [1]. This indicates that for applications requiring high potency (e.g., targeting tumors with low FGFR expression), PD173074 is a more potent alternative. However, this lower potency can be advantageous for studies investigating FGFR inhibition in contexts where complete ablation of signaling is not desired or where a wider therapeutic window is being modeled [2].

FGFR3 Urothelial Carcinoma Potency

Selectivity Profile: Broad Kinase Off-Target Activity vs. More Selective FGFR Inhibitors

A comparative study profiling five FGFR tyrosine kinase inhibitors (SU5402, PD173074, AZD1480, AZD4547, and BGJ398) against a panel of 14 unrelated tyrosine kinases revealed significant differences in off-target activity. SU5402 exhibited the most extensive off-target profile, inhibiting DDR2, IGF1R, FLT3, TRKA, FLT4, ABL, and JAK3 with efficiencies similar to or greater than its potency against FGFR [1]. In contrast, other compounds like PD173074 or BGJ398 are generally regarded as more selective. While the exact quantitative off-target IC₅₀ values were not reported in this study for all kinases, the direct comparative assessment confirmed SU5402's pronounced multikinase activity [1].

Selectivity Polypharmacology Kinase Profiling

In Vivo Efficacy: Quantified Lesion Reduction in Atherosclerosis Model

In a preclinical study using apolipoprotein E-deficient (apoE-/-) mice, administration of the parent compound SU-5402 (25 mg/kg/d sc) resulted in an 85% inhibition of neointima growth and a 65% reduction in atherosclerotic lesion size at the aortic sinus [1]. Furthermore, SU-5402 treatment led to a 90% reduction in phosphorylated FGFR within the lesions, demonstrating robust target engagement in vivo [1]. This provides a quantitative benchmark for in vivo efficacy that is specific to SU-5402, allowing researchers to compare its effect size to that of other FGFR inhibitors in similar vascular pathology models .

Atherosclerosis In Vivo FGFR1

Evidence-Driven Applications of SU-5402 Ethyl Ester in Scientific Research


Prodrug Studies for Enhanced Cellular Uptake and Bioavailability

Researchers investigating FGFR biology in cell lines with poor membrane permeability can utilize SU-5402 Ethyl Ester as a prodrug. Its ethyl ester modification increases lipophilicity compared to the free acid parent SU-5402, potentially improving passive diffusion across cell membranes . This is particularly relevant for in vitro assays where high intracellular concentrations of the inhibitor are required, as the ester is cleaved by intracellular esterases to release the active SU-5402 moiety .

Investigating Multi-Kinase Inhibition in FGFR-Dependent Tumors

Due to the parent compound's established, broad multikinase activity profile (inhibiting VEGFR2, FGFR1, PDGFRβ, and others), SU-5402 Ethyl Ester is a valuable tool for studying the combined effects of targeting multiple receptor tyrosine kinases in cancer models . Its lower potency but wider target profile makes it distinct from highly selective, single-kinase FGFR inhibitors, allowing researchers to model a polypharmacology approach that may be more relevant to certain complex tumor environments .

Validating FGFR1 as a Therapeutic Target in Cardiovascular Disease Models

Based on the quantitative in vivo data showing a 65% reduction in atherosclerotic lesion size in apoE-/- mice treated with SU-5402, this compound is a validated chemical probe for studying the role of FGFR1 signaling in atherogenesis and neointima formation . This provides a robust, literature-supported foundation for using SU-5402 Ethyl Ester in similar cardiovascular research models, where FGFR1 inhibition is hypothesized to be beneficial .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for SU-5402 Ethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.